molecular formula C17H28O5 B14486585 Diethyl (pent-4-enoyl)(pentyl)propanedioate CAS No. 65790-20-7

Diethyl (pent-4-enoyl)(pentyl)propanedioate

Cat. No.: B14486585
CAS No.: 65790-20-7
M. Wt: 312.4 g/mol
InChI Key: UOZLYQCPEBJAIX-UHFFFAOYSA-N
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Description

Diethyl (pent-4-enoyl)(pentyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a pent-4-enoyl group, a pentyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (pent-4-enoyl)(pentyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with pent-4-enoyl chloride and pentyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the alkyl halides to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl (pent-4-enoyl)(pentyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Diethyl (pent-4-enoyl)(pentyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (pent-4-enoyl)(pentyl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, it can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups, thereby modifying its chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with two ethyl groups and a propanedioate moiety.

    Diethyl pentylmalonate: Similar structure but lacks the pent-4-enoyl group.

    Diethyl (but-3-enoyl)(pentyl)propanedioate: Similar but with a but-3-enoyl group instead of pent-4-enoyl.

Uniqueness

Diethyl (pent-4-enoyl)(pentyl)propanedioate is unique due to the presence of both pent-4-enoyl and pentyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler esters like diethyl malonate or diethyl pentylmalonate.

Properties

CAS No.

65790-20-7

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

diethyl 2-pent-4-enoyl-2-pentylpropanedioate

InChI

InChI=1S/C17H28O5/c1-5-9-11-13-17(15(19)21-7-3,16(20)22-8-4)14(18)12-10-6-2/h6H,2,5,7-13H2,1,3-4H3

InChI Key

UOZLYQCPEBJAIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)CCC=C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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